Sodium 2,5-dihydroxybenzenesulfonate
Overview
Description
Sodium 2,5-dihydroxybenzenesulfonate is a chemical compound with the formula C6H5NaO5S . It is used for research purposes .
Synthesis Analysis
Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts, including Sodium 2,5-dihydroxybenzenesulfonate, have been described in patents . The synthesis involves the use of 2,5-dihydroxybenzenesulfonic acid or hydroquinonesulfonic acid .Molecular Structure Analysis
The molecular formula of Sodium 2,5-dihydroxybenzenesulfonate is C6H5NaO5S . It has an average mass of 189.166 Da and a Monoisotopic mass of 188.986313 Da .Scientific Research Applications
Application in Polymer Science
- Specific Scientific Field: Polymer Science .
- Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate is used in the creation of electrorheological suspensions (ERS) of polyimide particles . These suspensions have unique properties that change under the influence of an external electric field .
- Methods of Application or Experimental Procedures: The electrorheological characteristics of these suspensions, their dependence on the parameters of deformation, and the intensity of the external electric field were studied . The effect of the polyimide concentration on the properties of the solution was studied by spectrophotometry .
- Results or Outcomes: It was found that the ERS of PI-Na polyimide particles have a significant electrorheological response . The flow type changes from Newtonian to pseudoplastic due to polarization of the particles and formation of the chain structures along the power lines of the electric field .
Application in Photographic Processes
- Specific Scientific Field: Photography .
- Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate, also known as Hydroquinonesulfonic acid potassium salt, is suitable for photographic applications .
- Methods of Application or Experimental Procedures: In photographic processes, it’s likely used in the development process, where it acts as a reducing agent to help develop the image .
- Results or Outcomes: The use of Sodium 2,5-dihydroxybenzenesulfonate in photographic processes contributes to the production of high-quality images .
Application in Research Chemicals
- Specific Scientific Field: Research Chemicals .
- Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate is an inorganic compound that is a white powder. This compound has high resistance to light and particle exposure .
- Methods of Application or Experimental Procedures: It is a weak acid with a pKa of 3.8, which means it can dissociate into sodium ions and hydro .
- Results or Outcomes: This compound is used for pharmaceutical testing, providing accurate results .
Application in Diabetic Retinopathy Treatment
- Specific Scientific Field: Medical Science .
- Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate, also known as Calcium Dobesilate, is used in the prevention and treatment of diabetic retinopathy . Diabetic retinopathy is a leading cause of adult vision loss and blindness .
- Methods of Application or Experimental Procedures: Calcium Dobesilate is administered as a medication for patients suffering from diabetic retinopathy .
- Results or Outcomes: The use of Calcium Dobesilate in the treatment of diabetic retinopathy has shown promising results, with ongoing clinical studies .
Application in Cancer Treatment
- Specific Scientific Field: Oncology .
- Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate is used in compositions and methods for treating skin cancer .
- Methods of Application or Experimental Procedures: The specific methods of application are not detailed in the source, but it’s likely that the compound is used in a topical treatment or as part of a medication regimen .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
sodium;2,5-dihydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICVIQZBYBXLQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064897 | |
Record name | 2,5-Dihydroxybenzenesulfonic acid sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,5-dihydroxybenzenesulfonate | |
CAS RN |
10021-55-3, 29632-98-2 | |
Record name | Sodium dobesilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,5-dihydroxy-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,5-dihydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dihydroxybenzenesulfonic acid sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,5-dihydroxybenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM DOBESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39QU1N75HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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